4-Cyclobutylaniline

Übersicht

Beschreibung

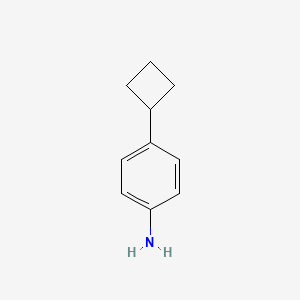

4-Cyclobutylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclobutyl group attached to the para position of an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by self-doped titanium dioxide under visible light . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

In industrial settings, this compound is typically produced through a similar annulation process, utilizing photocatalysis to achieve high yields. The use of visible light and self-doped titanium dioxide as a catalyst makes this method both cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into cyclobutyl-substituted anilines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclobutyl-substituted anilines.

Substitution: Nitro, halo, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyclobutylaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, particularly in the synthesis of condensed nitrogen heterocycles. Its unique structure allows for various chemical transformations that are crucial for developing new compounds .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. Its derivatives are being studied for their biological activities, including antimicrobial and anticancer properties. Research indicates that the cyclobutane structure may enhance binding affinity to specific proteins involved in cancer pathways, such as MYC transcription factors .

Recent studies have highlighted the biological activities of this compound:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes linked to cancer progression, such as cathepsin B. The incorporation of cyclobutane moieties has been found to improve selectivity toward these enzymes compared to traditional linkers used in drug conjugates .

- Pharmacological Studies : Ongoing research aims to elucidate the pharmacological properties of this compound, which could lead to new therapeutic applications, particularly in cancer treatment .

Case Studies and Key Findings

- Antibody-Drug Conjugates (ADCs) : A study demonstrated that incorporating a cyclobutane moiety into ADCs improved selectivity towards cancer cells by enhancing binding affinity to cathepsin B over other enzymes. This suggests that cyclobutane-containing linkers can be advantageous in targeted cancer therapies .

- Visible-Light Photocatalysis : Research has shown that visible-light-mediated reactions involving this compound can lead to efficient chemical transformations while maintaining high atom economy. This method demonstrates the compound's utility in sustainable chemistry practices .

Future Research Directions

Future investigations should focus on:

- Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.

- Exploration of its potential as a lead compound in drug development for various diseases, particularly cancers.

- Assessment of its pharmacokinetic properties to evaluate its suitability for clinical applications.

Wirkmechanismus

The mechanism of action of 4-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates through single-electron transfer processes. For instance, in photoredox catalysis, the compound undergoes a single-electron transfer in the presence of an excited photocatalyst and visible light. This leads to the formation of reactive intermediates that participate in subsequent chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyclobutylbenzenamine: Similar in structure but differs in the position of the cyclobutyl group.

Cyclobutylaniline: Lacks the para-substitution on the aniline ring.

Uniqueness

4-Cyclobutylaniline is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other cyclobutyl-substituted anilines. Its ability to undergo efficient photoredox catalysis under mild conditions makes it particularly valuable in synthetic chemistry .

Biologische Aktivität

4-Cyclobutylaniline, a compound characterized by its cyclobutane ring and aniline structure, has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 149.22 g/mol

- CAS Number : 3158-69-8

The unique cyclobutane structure combined with the aniline moiety imparts distinct chemical properties that influence its biological activity.

Research indicates that this compound may interact with various biological targets, acting as a ligand that binds to receptors or enzymes, thereby modulating their activity. Although specific mechanisms are still under investigation, preliminary findings suggest potential interactions with oncogenic pathways and enzymes involved in cancer progression.

Key Findings:

- Inhibition of MYC Transcription Factors : Studies have shown that cyclobutyl substituents can enhance the binding affinity to specific proteins involved in cancer pathways, such as MYC transcription factors .

- Selective Binding to Cathepsin B : The cyclobutyl ring has been utilized to improve selectivity towards cathepsin B, an enzyme linked to invasive cancer types .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally related compounds to highlight its unique properties. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyclohexylaniline | Cyclohexyl group instead of cyclobutyl | Larger ring may affect steric hindrance and reactivity |

| 4-Methylcyclobutylaniline | Methyl group on the aniline | Increased lipophilicity may enhance biological activity |

| 4-Trifluoromethylcyclobutylaniline | Trifluoromethyl group on the aniline | Potential for enhanced electronic properties |

Biological Activity and Therapeutic Applications

The biological activities of this compound are being explored in various therapeutic contexts:

- Cancer Research : The compound's ability to inhibit specific cancer-related enzymes positions it as a candidate for further development in cancer therapies.

- Pharmacological Studies : Ongoing research aims to elucidate its pharmacological properties, which could lead to new therapeutic applications.

Example Case Study:

A recent study highlighted the use of cyclobutane-containing compounds in antibody-drug conjugates (ADCs) targeting cathepsin B. The incorporation of a cyclobutane moiety improved selectivity towards tumor cells compared to traditional linkers .

Future Research Directions

Further investigations into the biological activity of this compound are warranted. Key areas for future research include:

- Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.

- Exploration of its potential as a lead compound in drug development for various diseases, particularly cancers.

- Assessment of its pharmacokinetic properties to evaluate its suitability for clinical applications.

Eigenschaften

IUPAC Name |

4-cyclobutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVTMCLQCBATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-69-8 | |

| Record name | 4-cyclobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.